molecular formula C16H13N5O2 B10992003 N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10992003
M. Wt: 307.31 g/mol
InChI Key: VSBIGVYUOPRGPF-UHFFFAOYSA-N
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Description

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an indazole moiety fused with an oxazolo-pyridine ring system, making it a unique structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the formation of the oxazolo-pyridine ring through a series of cyclization and condensation reactions . The reaction conditions often involve the use of transition metal catalysts such as copper or silver, and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indazole and oxazolo-pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.

Scientific Research Applications

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of the indazole and oxazolo-pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O2/c1-8-7-11(13-9(2)21-23-16(13)17-8)15(22)18-14-10-5-3-4-6-12(10)19-20-14/h3-7H,1-2H3,(H2,18,19,20,22)

InChI Key

VSBIGVYUOPRGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

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